O-methyl-d-threonine

Description

Contextualization of Threonine Derivatives in Chemical Biology

Threonine (Thr) is an essential amino acid, vital for protein synthesis and numerous physiological functions, including immune function and lipid metabolism ontosight.ainih.govnih.gov. In chemical biology, threonine derivatives are synthesized and utilized to explore and manipulate biological systems. These modifications can alter a molecule's stability, reactivity, or biological activity, making them valuable tools for research and development. Applications span the pharmaceutical industry, where they serve as intermediates for drug synthesis, and the biotechnology sector, for creating novel biomaterials or enhancing protein properties ontosight.ai. Examples include phosphorylated threonine, which is a key post-translational modification in signal transduction pathways, and various ester or ether derivatives used in peptide synthesis or as nutritional supplements ontosight.ai. The ability to chemically modify threonine allows researchers to probe specific biological mechanisms or engineer molecules with tailored functionalities.

Scope and Research Focus on O-Methyl-D-Threonine Research

This compound is a non-natural amino acid derivative that has found specific applications in academic research, primarily as a building block in synthetic chemistry and peptide science chemimpex.comchemicalbook.com. The incorporation of the D-enantiomer is often employed to introduce conformational constraints or increase resistance to enzymatic degradation in synthesized peptides, properties that are highly desirable in drug discovery and development . The O-methyl group modifies the hydroxyl functionality of threonine, potentially altering the polarity, hydrogen-bonding capacity, and steric profile of the amino acid residue within a peptide chain chemimpex.com.

Research employing this compound, or its protected forms such as Fmoc-O-methyl-D-threonine, focuses on several key areas:

Peptide Synthesis: It serves as a valuable synthon for constructing peptides with modified properties, facilitating selective coupling reactions due to protective groups like Fmoc chemimpex.com.

Drug Development: Its incorporation into peptides can enhance drug efficacy, stability, and bioavailability, making it a target for creating novel therapeutic agents, particularly those aimed at metabolic disorders chemimpex.comchemimpex.com.

Protein Engineering: Researchers utilize this derivative in designing proteins with improved characteristics, such as increased solubility or altered binding affinities, which are crucial for biotechnological applications chemimpex.com.

Structural Biology: It aids in studying protein structures and interactions, helping elucidate the functional roles of specific amino acid residues at a molecular level chemimpex.com.

Biochemical Studies: Investigations have explored its effects on cellular processes, such as its impact on growth and protein synthesis in bacteria, where it was suggested to interfere with threonine and methionine biosynthesis pathways nih.gov.

The research focus is on leveraging its unique structural features to create peptides and proteins with enhanced or novel functionalities, contributing to advancements in medicinal chemistry and molecular biology.

Data Tables

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

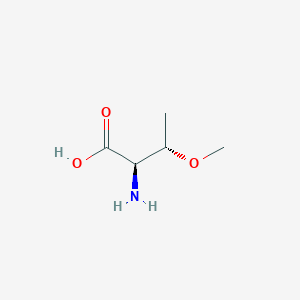

(2R,3S)-2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Techniques for O-Methyl-D-Threonine

Spectroscopic methods provide detailed information about the atomic arrangement and functional groups within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra of this compound would reveal characteristic signals corresponding to its constituent atoms. The methyl ether group (–O–CH₃) is expected to yield a singlet in the ¹H NMR spectrum, with its chemical shift influenced by the electronegativity of the oxygen atom. The protons and carbons of the threonine backbone, including the α-carbon, β-carbon, and carboxyl group, would also exhibit distinct resonances. Advanced NMR techniques, particularly those involving selective isotopic labeling of methyl groups, have significantly advanced the study of proteins and protein complexes, allowing for detailed analysis of amino acid residues like threonine within larger structures nmr-bio.comacs.orgnih.govunl.pt. Furthermore, ¹⁵N NMR can provide insights into the conformational preferences of amino acids like threonine by analyzing coupling constants and chemical shifts caltech.edu. While specific NMR data for isolated this compound are not detailed in the provided search results, the principles of NMR are universally applied to confirm the presence of the O-methyl ether and the threonine stereochemistry.

X-ray crystallography offers a definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise bond lengths, bond angles, and stereochemical configurations colab.wscdnsciencepub.comresearchgate.nethenryford.com. While direct crystal structures of isolated this compound may not be widely published, its structural context has been elucidated within larger molecular assemblies. For instance, research has reported the X-ray crystal structure of an anaerobic complex involving isopenicillin N synthase (IPNS) and the substrate analogue δ-(L-α-aminoadipoyl)-L-cysteinyl-O-methyl-D-threonine (ACmT) rcsb.org. This study revealed details of how the this compound moiety interacts within the enzyme's active site, including hydrogen bonding to the ether oxygen atom rcsb.org. Such crystallographic data provides critical information about the molecule's conformation and its specific interactions.

Table 3.1.2: Key Crystallographic Data for the IPNS:Fe(II):ACmT Complex

| Parameter | Value | Source |

| Resolution | 1.82 Å | rcsb.org |

| R-Value (Work) | 0.160 (Depositor) | rcsb.org |

| R-Value (Free) | 0.202 (Depositor) | rcsb.org |

| Macromolecule Weight | 38.48 kDa | rcsb.org |

| Modeled Residue Count | 329 | rcsb.org |

Mass spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are indispensable for determining the molecular weight and elemental composition of compounds tandfonline.comnih.govucsf.edunih.govdrug-dev.com. For this compound (C₅H₁₁NO₃), MS analysis would yield a molecular ion. In positive ion mode, the protonated molecule ([M+H]⁺) would be observed at approximately m/z 134.0817, and in negative ion mode, the deprotonated molecule ([M-H]⁻) at approximately m/z 132.0652. HRESIMS provides highly accurate mass measurements, enabling the confirmation of the exact elemental composition acs.orgarizona.edu. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the molecular ion, providing information about substructures tandfonline.comucsf.edunih.gov. Techniques like LC-ESI-MS/MS are widely used for the identification and quantification of modified amino acids rsc.orgnih.govresearchgate.netmdpi.comnih.gov.

Table 3.1.3: Expected Mass Spectrometric Data for this compound

| Ion Type | Calculated m/z (Exact Mass) | Formula | Source (Principle) |

| [M+H]⁺ | 134.0817 | C₅H₁₂NO₃ | Calculated |

| [M-H]⁻ | 132.0652 | C₅H₁₀NO₃ | Calculated |

| [M+Na]⁺ | 156.0636 | C₅H₁₁NNaO₃ | Calculated |

X-ray Crystallography of this compound Complexes

Stereochemical Purity Determination and Isomer Separation

Ensuring the stereochemical purity of this compound is crucial, as different stereoisomers can exhibit distinct chemical and biological properties.

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) is a well-established technique for separating enantiomers and diastereomers of amino acids nih.govuni-muenchen.de. The process typically involves derivatization of the amino acid to enhance its volatility and improve chromatographic separation. For threonine, derivatization into N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl esters allows for separation of its stereoisomers on chiral columns such as Chirasil-Val nih.gov. This method enables the resolution of L- and D-threonine (B559538) from their allo-counterparts and facilitates the quantification of enantiomeric impurities nih.gov. Similar derivatization and GC-MS protocols can be applied to this compound to assess its stereochemical integrity.

Table 3.2.1: Representative GC Retention Data for Threonine Stereoisomers (Illustrative)

| Threonine Isomer | Derivatization Method (Example) | Chiral Column (Example) | Retention Time (min) | Source (Principle) |

| L-Threonine | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Chirasil-Val | ~20-25 | nih.gov |

| D-Threonine | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Chirasil-Val | ~25-30 | nih.gov |

| L-allo-Threonine | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Chirasil-Val | ~30-35 | nih.gov |

| D-allo-Threonine | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | Chirasil-Val | ~35-40 | nih.gov |

Note: The retention times listed are illustrative for threonine isomers under specific derivatization and GC conditions as reported in the literature nih.gov. This compound would exhibit its own characteristic retention times under similar experimental setups.

High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the separation and identification of amino acids, including modified or unusual ones nih.govnih.govresearchgate.netchromatographyonline.com. For stereochemical analysis, pre-column derivatization with chiral derivatizing agents (CDAs) is often employed to convert enantiomers into diastereomers, which can then be separated by reversed-phase HPLC and detected by MS nih.govresearchgate.net. Reagents such as FDAA have been utilized to resolve stereoisomers of amino acids, including allo-configured threonine nih.gov. The combination of HPLC for separation and ESI-MS for sensitive detection provides a robust platform for characterizing the stereochemical purity of compounds like this compound, particularly in complex matrices or when high sensitivity is required nih.govnih.govresearchgate.net.

Table 3.2.2: Illustrative HPLC-ESI-MS Data for Derivatized Threonine Isomers

| Amino Acid Isomer | Derivatization Reagent (Example) | Chromatographic Conditions (Example) | Retention Time (min) | Detection (m/z) | Source (Principle) |

| L-allo-Threonine | FDAA | Reversed-Phase C18 | ~19.01 | [M+H]⁺ | nih.gov |

| D-allo-Threonine | FDAA | Reversed-Phase C18 | ~21.50 | [M+H]⁺ | nih.gov |

| L-Threonine | FDAA | Reversed-Phase C18 | ~23.00 | [M+H]⁺ | nih.gov |

| D-Threonine | FDAA | Reversed-Phase C18 | ~25.50 | [M+H]⁺ | nih.gov |

Note: The retention times are illustrative for FDAA-derivatized threonine stereoisomers as reported in the literature nih.gov. This compound, when derivatized similarly, would yield distinct chromatographic and mass spectrometric profiles.

Compound List:

this compound

Threonine

D-Threonine

L-Threonine

allo-Threonine

L-allo-Threonine

D-allo-Threonine

δ-(L-α-aminoadipoyl)-L-cysteinyl-O-methyl-D-threonine (ACmT)

Isopenicillin N synthase (IPNS)

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)

2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC)

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE)

o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC)

Acetaldehyde

L-Alanine

D-Alanine

L-Valine

D-Valine

L-Isoleucine

D-Isoleucine

L-allo-Isoleucine

D-allo-Isoleucine

L-Leucine

D-Leucine

L-Methionine

D-Methionine

L-Phenylalanine

D-Phenylalanine

L-allo-Phenylalanine

D-allo-Phenylalanine

L-Pyroglutamic acid

N,N-dimethylglycine

N-formyl-L-methionine

Sarcosine

β-methoxytyrosine (β-MeOTyr)

Cysteine

L-Cysteine

D-Cysteine

Histidine

Arginine

Proline

Glutamine

Asparagine

Glutamic acid

Aspartic acid

Tryptophan

Tyrosine

Serine

Phosphoserine

Phosphothreonine

N-lauroylglycine

N-lauroylalanine

N-stearoylalanine

N-lauroylglycylglycine

Taurine

Protocatechuic acid

Quercetin

Procyanidin A1

Ubiquitin

FepB

A103C (mutant protein)

p-chloromercuribenzoate (p-CMB)

p-mercuribenzoate (B1239762) (A103C-MB)

Bacteriorhodopsin (bR)

Alcaligenes xylosoxidans

Arthrobacter sp.

Chlamydomonas reinhardtii

E. coli (Escherichia coli)

Halobacterium halobium

Lipothrenin A

Lipothrenin B (d-lipothrenin B, l-lipothrenin B)

Hexadecanedioic acid

D-phenylalanine

L-phenylalanine

L-valine

L-alanine

Z-dehydrobutyrine

N-methyl-threonine

N-Benzyl-N-methyl-O-benzoyl-D-threonine methyl ester

Carboxybenzyl-allo-O-methyl-D-threonine

Fluorenylmethyloxycarbonyl-allo-O-methyl-D-threonine (Fmoc-allo-O-methyl-D-threonine)

t-butyloxycarbonyl-allo-O-methyl-D-threonine (Boc-allo-O-methyl-D-threonine)

L-FDLA

Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA)

1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA)

D-allo-Thr

L-Thr

D-allo-threonine

L-threonine

Derivatization Strategies for Chiral Analysis in Chromatography

The precise stereochemical configuration of amino acids is fundamental to their biological function and interactions. While this compound is a noncanonical amino acid, its chiral nature necessitates methods for distinguishing between its stereoisomers, particularly enantiomers and diastereomers. The literature indicates that O-methyl-threonine can exist in various stereoisomeric forms, such as the O-methyl-threonine (Omt) and allo-O-methyl-threonine (aOmt) epimeric pair caltech.edu. The analysis of such stereoisomers often relies on chromatographic techniques, which may require prior derivatization to enhance volatility, detectability, or to introduce a chiral handle for separation on chiral stationary phases. However, the specific derivatization strategies employed for the chiral analysis of this compound via chromatography are not detailed in the provided search results. Generally, chiral derivatization involves reacting the amino acid with a chiral reagent to form diastereomeric derivatives, which can then be separated using standard chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) nih.govacs.org.

Conformational Analysis of O-Methyl-Threonine and its Analogues

Molecular Modeling and Computational Approaches in Structure-Activity Relationship Studies

Molecular modeling and computational approaches are instrumental in understanding the structure-activity relationships (SAR) of noncanonical amino acids like O-methyl-threonine. Research has demonstrated that O-methyl-threonine side chains, when incorporated at the P2' position of peptide substrates, can function as potent nanomolar inhibitors of enzymes such as TNF-α Converting Enzyme (TACE). These findings are critical for guiding the design of novel therapeutic agents, where SAR studies help elucidate the interactions between the inhibitor and its target. Molecular modeling studies have indicated that inhibitors containing modified amino acids, including O-methyl-threonine, can adopt similar binding poses within enzyme active sites, suggesting that computational methods can effectively predict these interactions.

Data Tables

Table 1: Comparative Functional Impact of Isosteric Amino Acid Residues

| Residue 1 | Residue 2 | Structural Similarity | Key Difference | Observed Functional Shift (approximate) | Source |

|---|

Table 2: Enzyme Inhibition Potency of O-methyl-threonine in SAR Studies

| Residue Position | Amino Acid Residue | Enzyme Target | Inhibition Potency | Source |

|---|

O Methyl D Threonine in Peptide and Protein Engineering Research

Role as a Key Building Block in Peptide Synthesis

In the chemical synthesis of peptides, particularly through Solid Phase Peptide Synthesis (SPPS), individual amino acids are sequentially added to a growing chain. Non-natural amino acids like O-methyl-D-threonine are incorporated to introduce specific structural or functional features into the final peptide.

The process of peptide synthesis requires that the reactive groups of each amino acid—the alpha-amino group and any side-chain functional groups—are temporarily blocked with protecting groups to prevent unwanted side reactions. peptide.com For this compound, a common derivative used is Fmoc-O-methyl-D-threonine, which carries a 9-fluorenylmethyloxycarbonyl (Fmoc) group on its nitrogen atom. chemimpex.com This Fmoc group protects the amino group during the coupling reaction, allowing the specific this compound residue to be selectively incorporated at a desired position in the peptide sequence. chemimpex.com This method ensures that modifications are made precisely, without interfering with other functional groups in the peptide chain. chemimpex.com

The use of protected derivatives like Fmoc-O-methyl-D-threonine is crucial for constructing complex peptides with a high degree of purity and in good yield. chemimpex.com The stability of the O-methyl group and the efficient coupling properties of the Fmoc-protected amino acid facilitate its integration into intricate peptide sequences. chemimpex.com The Fmoc protecting group is designed to be easily removed under mild basic conditions, a process that does not compromise the integrity of the growing peptide chain or the permanent O-methyl modification on the threonine side chain. chemimpex.com This stability and reliability make this compound an ideal building block for researchers aiming to synthesize sophisticated and structurally defined peptides for various research applications. chemimpex.com

Selective Modification of Amino Acids in Peptide Synthesis

Applications in Protein Engineering and Modification

Protein engineering involves the rational design of new proteins or the modification of existing ones to enhance their properties or confer new functions. This compound is a valuable chemical tool in this endeavor. chemimpex.com

Methylation is a common natural modification that can profoundly impact a peptide's biological activity. Introducing a methyl group at the threonine position via this compound can enhance the therapeutic potential of bioactive peptides. chemimpex.com The additional methyl group on the threonine side chain, compared to a serine residue, can impart significant structural rigidity. researchgate.net This conformational constraint can "lock" a peptide into a specific, more biologically active shape, potentially leading to improved efficacy. researchgate.netnih.gov This strategy is leveraged in drug discovery to create modified peptides with enhanced stability and functional activity. chemimpex.com

| Application Area | Specific Use of this compound | Resulting Enhancement | Reference |

|---|---|---|---|

| Peptide Synthesis | Incorporation as a protected building block (e.g., Fmoc-D-Thr(Me)-OH). | Allows for selective modification and synthesis of complex peptides with high purity. | chemimpex.com |

| Protein Engineering | Designing proteins with modified structures. | Improved solubility, stability, and altered binding affinities. | chemimpex.comchemimpex.com |

| Drug Development | Introduction of methylation at the threonine position in bioactive peptides. | Enhanced biological activity and therapeutic efficacy due to conformational rigidity. | chemimpex.comresearchgate.netnih.gov |

Design of Proteins with Enhanced Properties (e.g., solubility, altered binding affinities)

Studies on Post-Translational Modifications (PTMs) using Threonine Derivatives

Post-translational modifications (PTMs) are chemical changes made to proteins after they are synthesized, and they play a critical role in regulating almost all aspects of cellular life. wikipedia.org Methylation is a vital PTM that can alter gene expression, protein function, and signal transduction. spandidos-publications.comnih.gov It most commonly occurs on lysine (B10760008) and arginine residues, but modifications on other amino acids, including the hydroxyl groups of serine and threonine (O-methylation), are also studied. spandidos-publications.comfrontiersin.org

The use of stable threonine derivatives like this compound in peptide synthesis provides a powerful tool for studying the effects of methylation. By incorporating this modified amino acid into a peptide, researchers can mimic a natural PTM and investigate its specific impact on protein structure and function without the need for enzymatic modification. Structural studies have shown that the ß-methyl group of threonine itself imparts distinct conformational preferences compared to serine when both are modified, for instance by glycosylation or phosphorylation. nih.govfrontiersin.org This suggests that methylation at the threonine position has unique structural consequences. Using a stable analogue like this compound allows scientists to isolate and understand the functional role of this specific modification in biological processes such as protein-protein interactions and cellular signaling. chemimpex.com

| Research Finding | Description | Significance | Reference |

|---|---|---|---|

| Conformational Rigidity | The methyl group on the threonine side chain provides more structural rigidity compared to the hydrogen on serine's side chain. | This can lock a peptide into a more stable and biologically active conformation, enhancing its function. | researchgate.netnih.gov |

| Mimicking PTMs | Synthetically incorporating this compound allows researchers to create peptides that mimic naturally methylated proteins. | Enables the study of the specific functional roles of methylation on protein stability, interactions, and signaling. | chemimpex.comspandidos-publications.com |

| Altered Physicochemical Properties | The addition of a methyl group can modify a protein's local hydrophobicity and solubility. | Useful for engineering proteins with improved characteristics for therapeutic or industrial applications. | chemimpex.comchemimpex.com |

Investigation of O-linked Glycosylation Patterns on Threonine Residues

O-linked glycosylation, the attachment of a sugar molecule to the hydroxyl group of a serine or threonine residue, is a critical post-translational modification that influences protein folding, stability, and function. creative-proteomics.comacs.org The subtle difference between serine and threonine—the presence of a methyl group on threonine's β-carbon—has profound implications for the structure and recognition of glycoproteins. nih.govfrontiersin.org Research indicates that this methyl group imparts significant conformational restrictions on the attached glycan, leading to more defined and rigid structures compared to those on serine residues. nih.govfrontiersin.orgresearchgate.net This structural difference, in turn, affects how these glycoproteins are recognized by enzymes and binding partners like lectins. nih.govfrontiersin.org

In the field of peptide and protein engineering, this compound emerges as a valuable chemical tool for dissecting the complexities of O-linked glycosylation. Its primary role is to serve as a non-glycosylatable analog of threonine. The methylation of the hydroxyl group effectively blocks the attachment of N-acetylgalactosamine (GalNAc), the initiating sugar in mucin-type O-glycosylation, by O-GlcNAc transferase (OGT) enzymes. nih.govrsc.orgmdpi.com

By substituting a native threonine with this compound in a synthetic peptide or protein, researchers can create a molecule that is incapable of being glycosylated at that specific site. This allows for controlled studies to investigate the precise functional and structural consequences of a particular glycosylation event. Comparing the behavior of the O-methylated protein to its glycosylated counterpart can reveal the glycan's role in protein interactions, stability, and enzymatic activity. This approach is analogous to site-directed mutagenesis strategies where threonine is replaced by valine to prevent modification while preserving the side chain's size. acs.org

The use of D-amino acid analogs, such as this compound, is also pertinent for creating peptides with enhanced stability against enzymatic degradation, allowing for more robust investigation of structural and functional properties. mdpi.commdpi.com

| Property | Threonine (Thr) | This compound |

|---|---|---|

| Hydroxyl Group | Present and available for glycosylation | Blocked by a methyl group |

| Susceptibility to Glycosylation | Can be glycosylated by transferase enzymes (e.g., GalNAc-Ts) creative-proteomics.com | Cannot be glycosylated; acts as a control acs.org |

| Primary Research Use | Represents the natural, modifiable residue in proteins | Serves as a non-glycosylatable mimic to study the function of glycan absence |

| Conformational Impact | The β-methyl group restricts the conformation of the attached glycan nih.govfrontiersin.org | The O-methyl group sterically blocks enzyme access and influences local peptide conformation rsc.org |

Research on Phosphorylation Site Analysis in Peptides and Proteins

Protein phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a fundamental mechanism for regulating cellular signaling pathways. biorxiv.orgnih.gov Similar to glycosylation, the distinction between serine and threonine phosphorylation is significant. The methyl group on threonine causes phosphothreonine to induce more substantial structural changes than phosphoserine, often promoting a disorder-to-order transition and favoring a compact, cyclic conformation. nih.govbiorxiv.orgresearchgate.net This unique structural signature plays a key role in mediating protein-protein interactions and controlling kinase activation. biorxiv.org

To study the function of a specific phosphorylation event, researchers employ various chemical tools, including amino acid analogs. While phosphomimetic residues like aspartic acid or non-hydrolyzable phosphonates are used to mimic the constitutively phosphorylated state, rsc.orgwikipedia.orgacs.org this compound provides a complementary and equally crucial tool: a non-phosphorylatable control .

The hydroxyl group of threonine is the target for protein kinases, which catalyze the transfer of a phosphate group from ATP. nih.gov By methylating this hydroxyl group, this compound effectively blocks the action of kinases at that position. Incorporating this analog into a peptide substrate allows researchers to isolate and understand the specific contribution of phosphorylation at that site. If a biological process is abrogated in the peptide containing this compound compared to the wild-type peptide, it provides strong evidence that phosphorylation at that residue is required for the process.

This strategy is essential for:

Validating Kinase Substrates: Confirming that a specific threonine is a direct target of a particular kinase.

Deciphering Signaling Pathways: Differentiating the effects of phosphorylation at one site from others in multiply-modified proteins.

Structure-Function Studies: Assessing how the prevention of phosphorylation at a key site impacts protein conformation and downstream interactions.

Early research demonstrated that O-methylated amino acid analogs are not incorporated into proteins during synthesis and can interfere with certain biosynthetic pathways, highlighting their utility as specific inhibitors or blocking agents in biological systems. nih.gov

| Analog Type | Example Compound(s) | Function | Mechanism |

|---|---|---|---|

| Non-Phosphorylatable Control | O-Methyl-Threonine | Blocks phosphorylation at a specific site | The hydroxyl group required by kinases is methylated, preventing phosphate transfer nih.gov |

| Phosphomimetic (Charge Mimic) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Mimics the negative charge of a phosphate group | The acidic side chain introduces a negative charge, partially replicating the electrostatic properties of a phosphorylated residue wikipedia.org |

| Phosphomimetic (Stable Analog) | Phosphono-methyl-alanine (nhpSer), other phosphonates | Creates a stable, non-hydrolyzable mimic of a phosphorylated residue | The phosphate-ester oxygen is replaced with a methylene (B1212753) (CH₂) group, making it resistant to phosphatase enzymes rsc.orgacs.org |

Biochemical and Metabolic Research with O Methyl Threonine

Inhibition of Microbial Growth and Metabolic Pathways

O-methyl-threonine has demonstrated inhibitory effects on microbial growth and has been investigated for its interactions with key metabolic enzymes and pathways.

Effects of O-Methyl-DL-Threonine on Escherichia coli Growth and Protein Synthesis

Studies have shown that O-methyl-DL-threonine markedly inhibits the growth of Escherichia coli ebi.ac.uknih.govasm.orgnih.govnih.gov. When added to exponentially growing cultures, O-methyl-DL-threonine leads to "linear" increases in optical density, indicating cell elongation rather than an increase in cell count nih.govasm.orgnih.gov. The total cell count remains constant, with cells elongating significantly nih.govasm.orgnih.gov. Crucially, the differential rate of amino acid incorporation into trichloroacetic acid-insoluble material (a measure of protein synthesis) was unaffected by growth in the presence of O-methyl-DL-threonine. Furthermore, the analogue itself was not incorporated into E. coli protein nih.govasm.orgnih.gov. The precise mechanism of inhibition is not fully elucidated, but evidence suggests it interferes with the biosynthesis of threonine and methionine nih.govnih.govresearchgate.net. The inhibition of growth by O-methyl-DL-threonine can be overcome by the addition of isoleucine, valine, or leucine, and to a lesser extent by threonine ebi.ac.uknih.gov. This suggests that these amino acids, or their metabolic products, compete with O-methyl-DL-threonine for cellular uptake or utilization ebi.ac.uknih.gov.

Interactions with Threonine Deaminase Activity in Escherichia coli

O-methyl-threonine has been studied for its interaction with threonine deaminase (TD), an enzyme critical for isoleucine biosynthesis in Escherichia coli ebi.ac.uknih.gov. Threonine deaminase catalyzes the conversion of threonine to alpha-ketobutyrate, a reaction that is feedback-regulated by isoleucine ebi.ac.ukebi.ac.uknih.govresearchgate.net. While isoleucine is a potent inhibitor of TD, O-methyl-threonine requires significantly higher concentrations to inhibit the enzyme nih.gov. The inhibition by O-methyl-threonine is strictly competitive with threonine nih.gov. Furthermore, O-methyl-threonine has been shown to inhibit threonine deaminase preparations that have been desensitized to isoleucine inhibition nih.gov. This indicates that O-methyl-threonine may interact with the enzyme through a mechanism distinct from or in addition to the isoleucine-binding site nih.gov.

O-Methyl-Threonine as an Isoleucine Antagonist in Bacterial Metabolism

O-methyl-threonine functions as an isoleucine antagonist in bacterial metabolism ebi.ac.ukebi.ac.uknih.govacs.orgnih.govmdpi.com. Its structural similarity to isoleucine allows it to be recognized and activated by isoleucyl-tRNA synthetase, transferring it to tRNAIle ebi.ac.uknih.govnih.govmdpi.compnas.orgpnas.org. This mischarged tRNA can then lead to the erroneous incorporation of O-methyl-threonine into proteins at positions normally occupied by isoleucine, disrupting protein function nih.govmdpi.compnas.orgpnas.org. This interference with protein synthesis and metabolic pathways that depend on isoleucine underlies its growth-inhibitory effects and its role as an antagonist. The resistance to O-methyl-threonine observed in some mutants is often linked to alterations in threonine deaminase, making the enzyme less sensitive to feedback inhibition by isoleucine analogues ebi.ac.uknih.govresearchgate.netuodiyala.edu.iqmsu.edu.

Influence on Avermectin (B7782182) Complex Composition in Streptomyces avermitilis

Research indicates that O-methyl-L-threonine resistance in Streptomyces avermitilis influences the composition of the avermectin complex ebi.ac.ukebi.ac.uk. Specifically, mutations conferring resistance to O-methyl-L-threonine have been observed to increase the ratio of certain components (labeled 'a') while decreasing the ratio of others (labeled '1') within the avermectin complex ebi.ac.ukebi.ac.uk. This suggests that O-methyl-threonine, or resistance to it, can indirectly affect the metabolic pathways involved in the biosynthesis or regulation of avermectin production in this organism ebi.ac.ukebi.ac.uk. Glucose concentration in the growth medium also affects avermectin complex composition, with glucose deficiency increasing the ratio of components A and a while decreasing component 1 ebi.ac.ukebi.ac.uk.

O-Methyl-Threonine as a Probe for Amino Acid Metabolism Studies

Due to its specific interactions with amino acid metabolism and transport, O-methyl-threonine serves as a useful probe in biochemical research.

Effects on Amino Acid Incorporation into Cellular Proteins in Microbial Systems

Amino acid analogs, such as O-methyl-threonine, can exert significant effects on protein synthesis in microbial systems by interfering with the normal processes of aminoacylation and polypeptide chain elongation. These analogs are known to bind to the amino acid site of aminoacyl-tRNA synthetases (aaRSs), enzymes crucial for attaching specific amino acids to their cognate transfer RNAs (tRNAs) mdpi.com. This binding can lead to two primary outcomes: inhibition of the aminoacylation of the correct amino acid, thereby reducing the pool of charged tRNAs available for translation, or the mis-incorporation of the analog into the growing polypeptide chain mdpi.com. Such mis-incorporation can result in the accumulation of inactive or dysfunctional proteins, ultimately leading to cell growth inhibition mdpi.com. Studies involving threonine analogs highlight their potential to disrupt the fidelity and efficiency of protein synthesis in bacteria and other microbial organisms.

Broader Threonine Metabolism in Biological Systems Relevant to O-Methyl-Threonine Research

Threonine, as an essential amino acid, is a fundamental building block for proteins and participates in a wide array of critical physiological processes. Its metabolism is intricately linked to energy metabolism, one-carbon metabolism, and the synthesis of various biomolecules, including neurotransmitters creative-proteomics.com. Understanding the broader pathways of threonine metabolism provides a foundation for investigating the specific effects of its derivatives, such as O-methyl-d-threonine, which may act as modulators or inhibitors within these pathways.

Role in Protein Synthesis and Cellular Functions

Threonine is indispensable for protein synthesis, serving as one of the 20 standard amino acids incorporated into polypeptide chains creative-proteomics.com. Beyond its direct role in protein building, threonine metabolism is integrated with cellular functions that regulate growth and homeostasis. For instance, the mTOR pathway, a central regulator of cell growth, is sensitive to amino acid availability, including threonine, and plays a significant role in protein synthesis sigmaaldrich.com. Disruptions in protein synthesis, whether through direct inhibition or mis-incorporation of analogs, can profoundly impact cellular functions, leading to altered growth rates, impaired cellular signaling, and potentially cell death. The proteasome system, responsible for degrading misfolded or unneeded proteins, is also influenced by protein synthesis rates and involves a catalytic threonine residue in its active site tubitak.gov.tr.

Microbial Amino Acid Metabolism and Host Interactions

Microbial communities within biological systems, particularly in the gut, play a significant role in host metabolism through amino acid processing. Threonine, along with other amino acids like lysine (B10760008) and alanine, can serve as substrates for microbial fermentation, contributing to the production of short-chain fatty acids (SCFAs) such as acetate (B1210297) and propionate (B1217596) nih.gov. SCFAs are crucial metabolites that influence host physiology and immune responses nih.gov. Moreover, the intestinal microbiota can synthesize and contribute to the host's circulating pool of essential amino acids, with studies indicating that a portion of circulating threonine and lysine levels in humans is derived from intestinal microbiota activity annualreviews.org. Specific microbes may also actively import amino acids like threonine to support their growth during host colonization, highlighting a direct metabolic interaction between microbes and their host asm.orgmdpi.com.

Enzymatic Interactions and Mechanisms of O Methyl D Threonine

Substrate Analogue Studies with Isopenicillin N Synthase (IPNS)

Isopenicillin N synthase (IPNS) is a crucial enzyme in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics. It catalyzes a complex cyclization reaction involving a linear tripeptide precursor. O-methyl-D-threonine has been studied as a substrate analogue to elucidate the structural and stereochemical requirements of IPNS activity.

Structural Analysis of IPNS:Fe(II):ACmT Complex via X-ray Diffraction

X-ray diffraction studies have provided atomic-level insights into the binding of this compound to IPNS. Specifically, the analysis of the IPNS:Fe(II):ACmT complex has revealed how the modified amino acid interacts within the enzyme's active site. The presence of the O-methyl group can influence the positioning and coordination within the iron-containing active site, offering clues about the enzyme's substrate recognition and catalytic mechanism. These structural snapshots are vital for understanding the conformational changes that occur upon substrate binding and how these relate to the subsequent cyclization steps.

Stereochemical Effects on Enzyme Turnover and Product Formation

The stereochemistry of this compound plays a significant role in its interaction with IPNS. Studies have examined how the D-configuration of ACmT, compared to the L-configuration found in natural amino acids, affects the enzyme's turnover rate and the efficiency of product formation. Deviations from the optimal stereochemistry, such as those introduced by ACmT, can lead to altered catalytic rates or even the generation of aberrant products, thereby highlighting the stereospecificity of the IPNS active site. These investigations help map the stereochemical landscape of substrate binding and catalysis.

Interactions with Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a process essential for protein synthesis. This compound has been used in studies investigating the fidelity mechanisms of these enzymes, particularly concerning isoleucyl-tRNA synthetase and valyl-tRNA synthetase.

Activation and Transfer by Isoleucyl-RNA Synthetase in vitro

In vitro studies have explored the ability of isoleucyl-tRNA synthetase (IleRS) to activate and transfer this compound. IleRS typically aminoacylates isoleucine, but it also possesses a proofreading mechanism to exclude larger, similar amino acids like valine. Investigations into ACmT's interaction with IleRS reveal whether it can be activated to form an aminoacyl-adenylate intermediate and subsequently transferred to tRNA. Such studies help delineate the substrate specificity of IleRS and its capacity to process non-canonical amino acids.

"Chemical Proofreading" by Valyl-tRNA Synthetase Studies

Valyl-tRNA synthetase (ValRS) is known for its stringent proofreading capabilities, particularly against the slightly larger amino acid leucine. Studies involving this compound have examined its behavior with ValRS to understand the enzyme's "chemical proofreading" mechanisms. This involves assessing whether ACmT can be mischarged onto tRNA^Val, and if so, whether ValRS can effectively hydrolyze the resulting misacylated tRNA or the aminoacyl-adenylate intermediate. The results from these studies contribute to understanding how enzymes distinguish between closely related substrates and prevent errors in protein synthesis.

O-Methyl-Threonine as an Inhibitor or Modulator of Enzyme Activity

Beyond its role as a substrate analogue in mechanistic studies, this compound can also function as an inhibitor or modulator of various enzyme activities. By binding to an enzyme's active site or an allosteric site, ACmT can alter the enzyme's catalytic efficiency or its response to other molecules. Research in this area focuses on identifying enzymes whose activity is significantly affected by ACmT and characterizing the nature of this modulation, which could be competitive, non-competitive, or uncompetitive inhibition, or even activation. Understanding these inhibitory or modulatory effects can provide insights into enzyme regulation and potential therapeutic applications.

Compound Name Table:

| Full Name | Abbreviation |

| This compound | ACmT |

| Isopenicillin N Synthase | IPNS |

| Isoleucyl-tRNA Synthetase | IleRS |

| Valyl-tRNA Synthetase | ValRS |

Competitive Inhibition of Threonine Deaminase

This compound (OMT) has been identified as an inhibitor of threonine deaminase, also referred to as threonine dehydratase or threonine ammonia-lyase nih.govebi.ac.uknih.gov. This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of isoleucine, converting L-threonine into α-ketobutyrate and ammonia, utilizing pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor wikipedia.orgresearchgate.netcreative-proteomics.com.

Research indicates that OMT acts as a strictly competitive inhibitor with respect to threonine nih.govebi.ac.uknih.gov. This means that OMT binds to the active site of threonine deaminase, directly competing with the natural substrate, threonine. Consequently, higher concentrations of threonine are required to overcome the inhibition caused by OMT. However, it is noted that very high concentrations of OMT are required to elicit this inhibitory effect nih.govebi.ac.uk.

Furthermore, OMT has demonstrated inhibitory activity against threonine deaminase preparations that have been desensitized to isoleucine inhibition nih.govebi.ac.uk. This observation is significant as isoleucine is the end-product of the isoleucine biosynthetic pathway and typically acts as a feedback inhibitor of threonine deaminase. OMT's ability to inhibit even isoleucine-desensitized enzyme suggests it may interact with the active site in a manner distinct from or in addition to the allosteric feedback inhibition mechanism mediated by isoleucine. OMT is described as an isosteric analogue of isoleucine, which may contribute to its interaction with the threonine deaminase system nih.govebi.ac.uk.

Advanced Research Applications of O Methyl D Threonine

Development of Therapeutic Agents and Drug Candidates (Non-Human, Non-Clinical Focus)

The modification of amino acids is a cornerstone of modern pharmaceutical research, aiming to improve the therapeutic properties of peptide-based drug candidates. O-methyl-d-threonine serves as a valuable building block in this endeavor.

Enhancing Drug Efficacy and Stability through Amino Acid Modification

The incorporation of modified amino acids like this compound into peptide chains is a key strategy for enhancing the efficacy and stability of potential drug candidates. chemimpex.com Methylation of the threonine side chain can lead to improved bioavailability and a more stable peptide backbone. chemimpex.com This modification can protect the peptide from enzymatic degradation, a common challenge in the development of peptide-based therapeutics. nih.gov

The introduction of non-natural amino acids, such as the D-form of O-methyl-threonine, is a recognized method for increasing the plasma half-life of peptide drugs by making them more resistant to proteases. nih.govacs.org While L-threonine is the naturally occurring and biologically active form in proteins, the use of D-threonine (B559538) and its derivatives is significant in pharmaceutical applications for creating more robust and effective therapeutic agents. The unique structural properties of O-methyl-L-threonine, including enhanced solubility and reactivity due to the methoxy (B1213986) group, are also utilized in the synthesis of pharmaceuticals. chemimpex.com

Design of Modified Peptides for Pharmaceutical Research

This compound is a crucial component in the synthesis of modified peptides for pharmaceutical research. chemimpex.comnih.gov These modified peptides are instrumental in exploring new avenues in drug discovery and development. chemimpex.com The ability to introduce methylation at the threonine position can enhance the biological activity of the resulting peptides. chemimpex.com

The process of solid-phase peptide synthesis (SPPS) often utilizes derivatives like Fmoc-O-methyl-D-threonine to facilitate the creation of complex peptides with high purity. chemimpex.com The protective Fmoc group allows for the selective coupling of amino acids, and its subsequent removal under mild conditions is a key advantage in peptide synthesis. chemimpex.com The resulting modified peptides, containing this compound, can be designed to have improved stability, solubility, or binding affinity, which are critical factors for effective therapeutic outcomes.

Chemical Probes for Biological Research

The distinct properties of this compound make it a valuable tool for investigating fundamental biological processes at the molecular level.

Use as Tracers for Metabolic Pathway Investigations

O-methyl-L-threonine, an L-threonine derivative, has been identified as having a role as a bleaching agent and an antibacterial agent. nih.gov In research settings, threonine and its derivatives are used as substrates in enzyme assays and metabolic studies to investigate pathways involving glycine (B1666218), serine, and threonine metabolism. Threonine itself can be catabolized into various important products like glycine, acetyl CoA, and pyruvate, which are crucial for host metabolism. mdpi.com While direct evidence for this compound as a metabolic tracer is not extensively detailed in the provided results, the use of threonine derivatives in such studies is a well-established practice.

Tools for Investigating Enzyme-Substrate Specificity and Molecular Recognition

The interaction between an enzyme and its substrate is highly specific, and understanding the determinants of this specificity is crucial for drug design and protein engineering. nih.gov this compound can be used as a tool to probe these interactions. For instance, studies on the nonribosomal peptide synthetase PvdD from Pseudomonas aeruginosa demonstrated a high degree of substrate specificity for L-threonine over other amino acids like D-threonine and L-serine. nih.gov This high specificity is attributed to specific hydrogen bonding between the threonine side chain hydroxyl group and the enzyme's active site. nih.gov The methylation of this hydroxyl group in this compound would alter this interaction, making it a useful probe to investigate the importance of this specific hydrogen bond in substrate recognition.

Furthermore, the study of how enzymes discriminate between enantiomeric substrates (stereospecificity) is fundamental in drug development. scitechnol.com By using derivatives like this compound, researchers can explore the molecular basis of an enzyme's stereospecificity. The subtle change from a hydroxyl to a methoxy group, and the use of the D-enantiomer, can provide significant insights into the steric and electronic requirements of an enzyme's active site. scitechnol.com This knowledge is invaluable for the rational design of enzyme inhibitors and other therapeutic agents. nih.gov

Research in Structural Biology and Conformational Preferences of Glycopeptides

Glycosylation, the attachment of sugar moieties to proteins, is a critical post-translational modification that influences protein structure and function. This compound plays a role in studies aimed at understanding the conformational preferences of glycopeptides.

The substitution of threonine with other amino acids, or its modification, can significantly alter the conformation and biological activity of glycopeptides. mdpi.com For example, replacing a glycosylated threonine with a serine has been shown to dramatically decrease the antiproliferative potency of a glycopeptide, a change attributed to differences in the conformational flexibility of the two derivatives. frontiersin.org The natural threonine-containing glycopeptide adopted a more folded state, while the serine derivative was more flexible. frontiersin.org

Studies have consistently shown that threonine-linked glycopeptide motifs are conformationally more restricted than those attached to serine. frontiersin.org This is often due to hydrogen bonding between the sugar and the peptide backbone, a feature less observed with serine. frontiersin.org The presence of the methyl group in threonine contributes to this conformational rigidity. nih.gov Research on antifreeze glycopeptides (AFGPs), which contain repeating units of -Ala-Ala-Thr- with glycosylated threonine, has shown that the specific configuration of the threonine residue is essential for their antifreeze activity. beilstein-journals.org The synthesis of AFGP analogues with D-threonine has been used to study the influence of amino acid stereochemistry on the conformation and function of these glycopeptides. beilstein-journals.org While these studies focus on glycosylated threonine, the principles of how side-chain modifications impact conformation are directly relevant to understanding the structural role of this compound in peptides and glycopeptides.

Understanding the Role of Specific Amino Acids in Protein Function

The incorporation of non-natural amino acids like this compound into peptides and proteins is a key strategy for understanding the precise role of individual amino acid residues. chemimpex.com Threonine itself is a noteworthy amino acid because its side chain contains both a hydroxyl group capable of hydrogen bonding and a methyl group that contributes to hydrophobic interactions. scienceopen.com By using this compound, researchers can isolate and understand the functional consequences of the threonine side chain's methyl group and the impact of losing its hydrogen-bonding capability.

This approach is particularly valuable in NMR (Nuclear Magnetic Resonance) studies of large protein complexes. scienceopen.com Introducing specifically labeled amino acids into otherwise deuterated proteins allows for focused analysis of structure and dynamics. Threonine residues are often found on protein surfaces and at interfaces between proteins and nucleic acids, making them critical for molecular interactions. scienceopen.com The use of O-methylated versions helps in delineating the structural and functional importance of the hydroxyl group in these interactions versus the steric and hydrophobic contributions of the methyl group. frontiersin.org

For example, research in protein engineering and structural biology utilizes this compound to study how post-translational modifications, such as phosphorylation which occurs on the hydroxyl group, affect protein structure and function. scienceopen.comfrontiersin.org By comparing a protein containing threonine with a version containing O-methyl-threonine (which cannot be phosphorylated), scientists can pinpoint the effects of phosphorylation. This methodology aids in designing proteins with enhanced properties, such as altered binding affinities or increased stability, which is crucial for biotechnology and therapeutic development. chemimpex.com

| Property | Threonine | O-Methyl-Threonine | Significance in Research |

|---|---|---|---|

| Side Chain Group | β-hydroxyl (-OH) and methyl (-CH3) | β-methoxy (-OCH3) and methyl (-CH3) | Allows for direct comparison of the functional roles of a hydroxyl versus a methoxy group. |

| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor | Can only act as a hydrogen bond acceptor | Enables studies on the importance of hydrogen bond donation for protein folding, stability, and ligand binding. scienceopen.com |

| Phosphorylation | Can be phosphorylated | Cannot be phosphorylated | Provides a control for studying the effects of threonine phosphorylation on cell signaling and protein regulation. scienceopen.com |

| Hydrophobicity | Moderately hydrophobic | More hydrophobic | Helps in probing hydrophobic interactions within protein cores or at protein-protein interfaces. frontiersin.org |

Impact of the Threonine Methyl Group on Biological Recognition and Presentation to the Immune System

The subtle difference of a single methyl group can have profound consequences for how biological systems, particularly the immune system, recognize molecules. The β-methyl group on the threonine side chain, which distinguishes it from serine, can impose specific conformational preferences on molecules attached to it, such as the glycans (sugar chains) in glycoproteins. frontiersin.org This conformational restriction affects how these molecules are presented to the immune system, influencing the strength and nature of an immune response. frontiersin.org

Glycans attached to cell surface proteins are crucial for a range of biological processes, including immune surveillance. frontiersin.org Aberrant glycosylation patterns are a hallmark of cancer cells, creating tumor-associated carbohydrate antigens (TACAs). The immune system's ability to recognize and respond to these TACAs can be influenced by whether the glycan is attached to a serine or a threonine residue. frontiersin.org Structural studies have shown that the methyl group of threonine can alter the orientation of the attached glycan, thereby changing the epitope presented to antibodies and T-cell receptors (TCRs). frontiersin.org

A clear illustration of this principle comes from studies of T-cell recognition of cancer neoantigens—mutated peptides that are unique to tumor cells. In one well-studied case, a mutation in the TPI protein resulted in an isoleucine replacing a threonine (TPIT28I). nih.govresearchgate.net This single-residue change, which involves the alteration of methyl group positioning and hydrophobicity, was sufficient to make the peptide highly immunogenic, eliciting a strong T-cell response. nih.gov Structural analysis of the TCRs that recognize this neoantigen revealed that the mutation created a better fit for the T-cell receptor, even though it didn't significantly change the peptide's binding to the Major Histocompatibility Complex (MHC) molecule. nih.govresearchgate.net The methyl group of the mutant isoleucine residue established critical contacts with the TCR that were absent with the wild-type threonine, demonstrating the exquisite sensitivity of T-cell recognition to minor changes in amino acid side chains. researchgate.net This highlights how the presence and orientation of a methyl group, a key feature of the this compound structure, is a critical determinant in the dialogue between cells and the immune system. nih.govresearchgate.net

| T-Cell Receptor (TCR) | Interaction with Wild-Type Peptide (Threonine) | Interaction with Neoantigen (Isoleucine) | Structural Basis for Differential Recognition |

|---|---|---|---|

| TCR E8 | Greatly diminished T-cell activation. nih.gov | Strong T-cell activation. nih.gov | The methyl group of the mutant isoleucine fits into a hydrophobic pocket on the TCR, forming van der Waals contacts that are lost with the wild-type threonine. researchgate.net |

| TCR G4 | No binding detected. nih.gov | Strong T-cell activation. nih.gov | The wild-type threonine residue is buried and inaccessible to the TCR, whereas the mutant isoleucine projects from the surface, allowing for crucial hydrogen bonds and contacts with the TCR. researchgate.net |

Future Perspectives in O Methyl D Threonine Research

Emerging Methodologies in Synthesis and Characterization

The preparation and analysis of O-methyl-d-threonine and its derivatives are foundational to its use in further research. While classical synthetic routes are established, the future lies in developing more efficient, stereoselective, and environmentally benign methods.

Recent advancements have moved towards greener chemistry. A novel and efficient method for the O-methylation of amino acids utilizes a dimethyl carbonate (DMC) and acid system. rsc.org This approach is notable for its high conversion rates and yields, use of a sustainable reagent, and the absence of racemization, making it a practical method for modifying amino acids. rsc.org Enzymatic synthesis represents another major frontier. The use of threonine aldolases, such as d-threonine (B559538) aldolase (B8822740) (dTA), is emerging as a powerful tool for asymmetric carbon-carbon bond formation. researchgate.netresearchgate.net These enzymes can catalyze the reaction between aldehydes and glycine (B1666218) to produce β-hydroxy-α-amino acids with high stereocontrol, which can serve as precursors to this compound. researchgate.net For instance, dTA from Alcaligenes xylosoxidans has demonstrated high selectivity, which is crucial for producing the correct diastereomer. researchgate.net

In the realm of characterization, beyond standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), novel methods are being adopted to understand the compound's behavior at a molecular level. Scanning Tunneling Microscopy (STM) is being used to study the self-assembly of chiral amino acids on surfaces, which could provide insights into how this compound interacts with other molecules and organizes into larger structures. anl.gov Furthermore, advanced mass spectrometry techniques are being developed for the analysis of post-translational modifications (PTMs). acs.org A versatile method involving β-elimination in the presence of pyrazolone (B3327878) analogues allows for the detailed characterization of modifications on serine and threonine residues, a technique adaptable for studying peptides incorporating this compound. acs.org

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Dimethyl Carbonate (DMC) Synthesis | An acid-assisted method for O-methylation of amino acids using dimethyl carbonate. | High efficiency, eco-friendly, cost-effective, high selectivity, no racemization. | rsc.org |

| Enzymatic Synthesis (Threonine Aldolases) | Use of enzymes like d-threonine aldolase (dTA) for stereoselective synthesis of β-hydroxy-α-amino acid precursors. | High stereoselectivity (ee's >99%), operates under mild conditions. | researchgate.netresearchgate.net |

| Scanning Tunneling Microscopy (STM) | An advanced microscopy technique to visualize and study the self-assembly of chiral molecules on surfaces at the atomic scale. | Provides fundamental understanding of intermolecular interactions and chiral recognition. | anl.gov |

| Pyrazolone-Assisted MS Analysis | A chemical derivatization method coupled with mass spectrometry to analyze post-translational modifications on serine/threonine residues. | Enables detailed structural analysis of modifications and the peptide backbone simultaneously. | acs.org |

Untapped Areas in Biochemical and Enzymatic Studies

While it is known that O-methylthreonine can act as an isoleucine antagonist in microorganisms like Escherichia coli by inhibiting growth, the precise molecular mechanisms remain an area ripe for investigation. ebi.ac.uknih.gov Early studies showed that this inhibition could be overcome by the addition of isoleucine, valine, or leucine, and that O-methylthreonine is activated by isoleucyl-RNA synthetase. ebi.ac.uk However, the exact nature of its interaction with this and other enzymes, such as threonine deaminase, is not fully elucidated. ebi.ac.uknih.gov Future studies could employ structural biology techniques like X-ray crystallography or cryo-electron microscopy to solve the structures of these enzymes in complex with this compound, providing a detailed map of the binding interactions.

Another significant untapped area is the systematic investigation of how O-methylation of threonine impacts protein structure, stability, and function. The addition of a single methyl group can have profound effects on local conformation. frontiersin.org Studies comparing serine and threonine glycosylation have shown that the β-methyl group on threonine restricts the conformational freedom of the attached glycan, which in turn affects biological recognition and activity. frontiersin.org It is plausible that O-methylation, which replaces the hydroxyl proton with a methyl group, would similarly impose conformational constraints. Research is needed to explore how the incorporation of this compound into peptides and proteins influences secondary structure formation, protein folding pathways, and resistance to proteolysis.

| Research Area | Key Questions | Potential Methodologies | Reference |

|---|---|---|---|

| Enzyme Inhibition Mechanisms | What is the precise mode of action of this compound on enzymes like isoleucyl-RNA synthetase and threonine deaminase? | Structural biology (X-ray, Cryo-EM), enzyme kinetics, computational modeling. | ebi.ac.uknih.gov |

| Impact on Protein Structure | How does O-methylation of a threonine residue affect local peptide backbone conformation, secondary structure, and overall protein stability? | NMR spectroscopy, Circular Dichroism (CD), molecular dynamics simulations. | frontiersin.org |

| Metabolic Fate and Pathway Interference | What are the downstream metabolic consequences of this compound's interference with amino acid biosynthesis beyond growth inhibition? | Metabolomics, transcriptomics, isotopic labeling studies. | nih.govchemimpex.com |

| Interaction with Post-Translational Modification Machinery | Can this compound serve as a substrate or inhibitor for enzymes that modify threonine, such as kinases or glycosyltransferases? | In vitro enzyme assays, cell-based reporter assays. | frontiersin.org |

Potential for Novel Applications in Chemical Biology

The unique properties of this compound make it an attractive building block for applications in chemical biology, particularly in the design of novel peptides and proteins. The methylation of amino acids is a known strategy to enhance the pharmacokinetic properties of therapeutic peptides. researchgate.netresearchgate.net The O-methyl group can increase lipophilicity, which may improve membrane permeability, and can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a peptide drug. researchgate.netnih.gov

Future research could focus on systematically incorporating this compound into bioactive peptides to create peptidomimetics with improved stability and efficacy. chemimpex.commdpi.com This is particularly relevant for developing enzyme inhibitors, receptor antagonists, or agonists. researchgate.net For example, its use as a non-natural amino acid in the synthesis of peptides could lead to novel therapeutics for metabolic disorders or as antibacterial agents. ebi.ac.ukchemimpex.com

Furthermore, this compound can be a valuable tool in protein engineering. chemimpex.com Its incorporation can be used to probe the role of specific threonine residues in protein function or to design proteins with enhanced properties, such as altered binding affinities or increased solubility. chemimpex.com The development of engineered enzymes, such as peptide α-N-methyltransferases, that can act on non-proteinogenic amino acids could provide a biotechnological route to produce peptides containing this compound, expanding its accessibility for these applications. nih.gov

| Application Area | Specific Goal | Rationale | Reference |

|---|---|---|---|

| Peptidomimetic Drug Development | Create bioactive peptides with enhanced stability, bioavailability, and efficacy. | Methylation can increase proteolytic resistance and improve pharmacokinetic properties. | researchgate.netresearchgate.netchemimpex.com |

| Protein Engineering | Design proteins with novel or enhanced functions (e.g., solubility, binding affinity). | Incorporation of a non-natural amino acid can introduce unique structural or chemical properties. | chemimpex.com |

| Development of Foldamers | Synthesize molecules with stable, predictable, non-natural secondary structures. | The conformational constraints imposed by the methyl group can help direct folding into specific topologies. | researchgate.net |

| Probing Post-Translational Modifications | Use as a non-modifiable analog to study the role of threonine phosphorylation or glycosylation. | The O-methyl group blocks the hydroxyl site, preventing modification and allowing for functional comparison. | frontiersin.org |

Q & A

Basic: What are the key physicochemical properties of O-methyl-D-threonine, and how are they characterized experimentally?

This compound is a stereospecific derivative of threonine, where the hydroxyl group is substituted with a methyl ether. Key properties include its solubility (hydrophilic due to polar functional groups), chirality (D-configuration), and stability under varying pH conditions. Characterization typically involves:

- Chiral HPLC for enantiomeric purity verification .

- NMR spectroscopy (¹H and ¹³C) to confirm methyl substitution and stereochemistry .

- Mass spectrometry for molecular weight validation .

Basic: What are the established protocols for synthesizing and purifying this compound in laboratory settings?

Synthesis often involves methylating D-threonine using methyl iodide under alkaline conditions. Critical steps include:

- Protection of amino groups (e.g., Boc or Fmoc) to prevent side reactions .

- Chromatographic purification (e.g., reverse-phase HPLC) to isolate the product from byproducts .

- Yield optimization by controlling reaction temperature and stoichiometry of methylating agents .

Advanced: How can researchers design a robust study to investigate the metabolic role of this compound using the PICO framework?

- Population (P): Select a model organism (e.g., E. coli mutants lacking threonine metabolism pathways).

- Intervention (I): Administer this compound at varying concentrations.

- Comparison (C): Compare with wild-type strains or D-threonine-treated groups.

- Outcome (O): Measure growth rates, metabolite profiles (via LC-MS), and enzyme activity assays (e.g., threonine dehydrogenase) .

- Feasibility: Ensure access to knockout strains and validated analytical methods .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Replicate experiments under standardized conditions (pH, temperature, cell lines) to isolate variables .

- Meta-analysis : Systematically compare datasets using tools like PRISMA, focusing on methodological differences (e.g., assay sensitivity, purity of compounds) .

- Statistical reconciliation : Apply ANOVA or mixed-effects models to account for inter-study variability .

Advanced: What statistical methods are most appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Non-linear regression (e.g., sigmoidal curves) to model EC₅₀ values .

- Bootstrap resampling to estimate confidence intervals for small sample sizes.

- Multivariate analysis (e.g., PCA) to identify correlated toxicity endpoints (e.g., oxidative stress markers, cell viability) .

Advanced: What ethical frameworks apply to in vivo studies investigating this compound’s effects?

- 3Rs Principle (Replacement, Reduction, Refinement): Use in vitro models (e.g., hepatocyte cultures) before animal trials .

- IACUC protocols : Justify sample sizes and humane endpoints (e.g., weight loss thresholds) .

- Data integrity : Implement blinding and randomization to minimize bias .

Basic: Which analytical techniques are critical for quantifying this compound in complex biological matrices?

- LC-MS/MS : Offers high sensitivity and specificity for low-concentration detection in plasma or tissue homogenates .

- Isotope dilution : Use ¹³C-labeled internal standards to correct for matrix effects .

- Validation : Follow FDA guidelines for accuracy, precision, and linearity .

Advanced: How can researchers integrate omics data to elucidate the biosynthetic pathways of this compound?

- Transcriptomics : Identify upregulated methyltransferases in producing organisms (e.g., Streptomyces spp.) .

- Metabolomics : Track isotopic labeling patterns (e.g., ¹³C-glucose) to map carbon flux .

- Pathway modeling : Use tools like KEGG or MetaCyc to reconstruct putative pathways .

Advanced: What strategies ensure reproducibility in this compound research across laboratories?

- Standard operating procedures (SOPs) : Detail synthesis, storage (e.g., -80°C under nitrogen), and assay conditions .

- Inter-lab validation : Share reference samples with collaborating labs for cross-verification .

- Open data : Publish raw spectra, chromatograms, and code for statistical analyses .

Advanced: What emerging applications of this compound warrant further investigation in structural biology?

- Crystallography : Explore its role as a substrate analog in enzyme active sites (e.g., threonine kinases) .

- Molecular dynamics simulations : Predict binding affinities compared to native threonine .

- Rational drug design : Modify the methyl group to enhance inhibitor specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.